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Cat. No.: B8754767 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
dibromopropene (C₃H₄Br₂), a key intermediate in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. This guide aims to facilitate the identification and characterization of this compound by

presenting quantitative data in clearly structured tables, detailing experimental protocols, and

illustrating the logical relationships of the spectroscopic techniques.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the cis (Z) and trans (E) isomers

of 1,3-dibromopropene.

¹H NMR Spectroscopy Data
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Isomer
Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Assignment

(E)-1,3-

Dibromopropene
~6.4 dt

J(H,H) = 14.0,

J(H,H) = 1.0
H-2

~6.2 d J(H,H) = 14.0 H-1

~4.0 d J(H,H) = 1.0 H-3 (CH₂Br)

(Z)-1,3-

Dibromopropene
~6.5 t J(H,H) = 7.5 H-2

~6.3 d J(H,H) = 7.5 H-1

~4.1 d J(H,H) = 7.5 H-3 (CH₂Br)

¹³C NMR Spectroscopy Data
Isomer Chemical Shift (δ) [ppm] Assignment

(E)-1,3-Dibromopropene ~135 C-2

~110 C-1

~35 C-3

(Z)-1,3-Dibromopropene ~133 C-2

~108 C-1

~40 C-3

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H Stretch

~1625 Medium C=C Stretch

~1210 Strong C-Br Stretch

~940 Strong =C-H Bend (trans)

~690 Strong =C-H Bend (cis)

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

198/200/202 ~1:2:1 [M]⁺ (Molecular Ion)

119/121 ~1:1 [M-Br]⁺

41 High [C₃H₅]⁺

39 High [C₃H₃]⁺

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.

The following sections detail the general methodologies for obtaining NMR, IR, and MS spectra

of 1,3-dibromopropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 1,3-dibromopropene is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher is typically used.

¹H NMR Acquisition:

Spectral Width: Approximately 15 ppm.
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Pulse Angle: A 90° pulse is used.

Number of Scans: 8 to 16 scans are generally sufficient to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

Spectral Width: Approximately 200-220 ppm.

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the

spectrum.

Relaxation Delay: A delay of 2-5 seconds may be necessary for the observation of all

carbon signals.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 64 or more) is typically required.

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier

transform. The resulting spectrum is then phased and calibrated using the residual solvent

signal or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1,3-dibromopropene, the simplest method is

to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder or clean ATR crystal is recorded first.

The sample is then scanned, typically co-adding 16 to 32 scans to improve the signal-to-

noise ratio.
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The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 1,3-dibromopropene is prepared in a volatile

organic solvent such as dichloromethane or methanol.

Instrumentation: A Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS),

is used for analysis.

Data Acquisition (GC-MS):

Sample Introduction: A small volume (typically 1 µL) of the sample solution is injected into

the GC inlet.

Separation: The GC column separates the components of the sample before they enter

the mass spectrometer.

Ionization: Electron Impact (EI) is a common ionization method where the sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Data Analysis: The mass spectrometer separates the resulting ions based on their mass-to-

charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br

in an approximate 1:1 ratio) are identified. The fragmentation pattern provides further

structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

differentiation of the cis and trans isomers of 1,3-dibromopropene.
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Sample

Spectroscopic Techniques
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1,3-Dibromopropene (Isomer Mixture)
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Molecular Ion Peak (m/z 198, 200, 202)
Fragmentation Pattern

Confirm Connectivity and Formula
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¹H-NMR Coupling Constants
(J_trans > J_cis)
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(trans ~940 cm⁻¹, cis ~690 cm⁻¹)

Confirms Molecular Weight
and Presence of Two Br Atoms
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Spectroscopic workflow for 1,3-dibromopropene isomer analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dibromopropene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8754767#spectroscopic-data-nmr-ir-ms-for-1-3-
dibromopropene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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